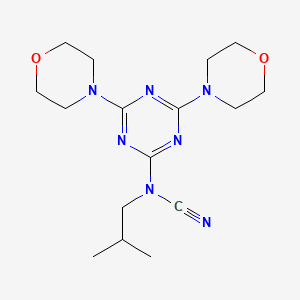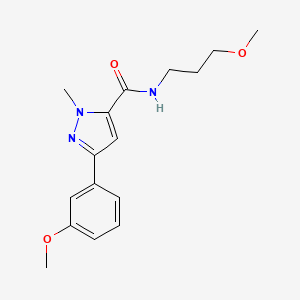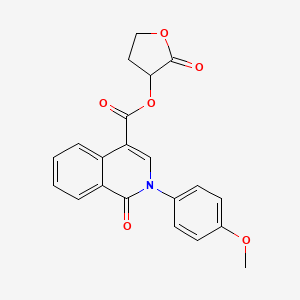
(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-(2-methylpropyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYANO-N-(2-METHYLPROPYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with morpholine groups and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYANO-N-(2-METHYLPROPYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution with Morpholine Groups: The triazine ring is then substituted with morpholine groups through nucleophilic substitution reactions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic addition reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-CYANO-N-(2-METHYLPROPYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield triazine N-oxides.
Reduction: May produce triazine amines.
Substitution: Can result in various substituted triazine derivatives.
Scientific Research Applications
N-CYANO-N-(2-METHYLPROPYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-CYANO-N-(2-METHYLPROPYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Cellular Processes: Such as DNA replication or protein synthesis.
Inducing Cellular Responses: Such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
N-CYANO-N-(2-METHYLPROPYL)-4,6-BIS(PIPERIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE: Similar structure but with piperidine groups instead of morpholine.
N-CYANO-N-(2-METHYLPROPYL)-4,6-BIS(THIOMORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE: Contains thiomorpholine groups.
Uniqueness
N-CYANO-N-(2-METHYLPROPYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its specific substitution pattern and the presence of morpholine groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H25N7O2 |
|---|---|
Molecular Weight |
347.42 g/mol |
IUPAC Name |
(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-(2-methylpropyl)cyanamide |
InChI |
InChI=1S/C16H25N7O2/c1-13(2)11-23(12-17)16-19-14(21-3-7-24-8-4-21)18-15(20-16)22-5-9-25-10-6-22/h13H,3-11H2,1-2H3 |
InChI Key |
JVBPVCGQWPGBNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C#N)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11199685.png)
![2-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B11199690.png)
![N-(3-chloro-4-methylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11199703.png)
![N-(2-chlorophenyl)-2-{[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}acetamide](/img/structure/B11199708.png)
![methyl 4-[({[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11199716.png)
![N-(4-Acetylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11199726.png)

![5-amino-N-(3,4-dimethylphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11199738.png)
![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11199744.png)
![5-amino-N-benzyl-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11199751.png)
![N-(2,4-Dimethylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11199753.png)
![5-amino-N-(3-chloro-4-fluorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11199756.png)
methanone](/img/structure/B11199770.png)
